3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
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Overview
Description
3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, ethyl and methyl groups, and aminoethoxy substituents. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, methyl acetoacetate, and 2-chlorobenzaldehyde. The reaction proceeds through a series of condensation and cyclization steps, often under acidic or basic conditions, to form the dihydropyridine ring. The aminoethoxy groups are introduced through nucleophilic substitution reactions, using reagents such as 2-aminoethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting signal transduction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.
Nicardipine: A dihydropyridine derivative used to manage high blood pressure and angina.
Uniqueness
3-Ethyl 5-methyl 2,6-bis((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its aminoethoxy substituents and chlorophenyl group differentiate it from other dihydropyridine derivatives, potentially leading to unique interactions and effects in various applications.
Properties
Molecular Formula |
C22H32Cl3N3O6 |
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Molecular Weight |
540.9 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C22H30ClN3O6.2ClH/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23;;/h4-7,18,26H,3,8-13,24-25H2,1-2H3;2*1H |
InChI Key |
ROLHIYVSPPHJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN.Cl.Cl |
Origin of Product |
United States |
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